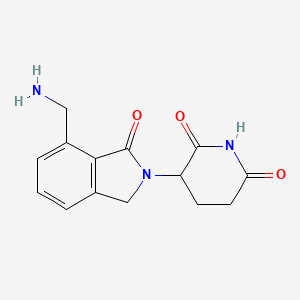
3-(7-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves multiple steps. One common method includes the bromination of methyl 2-methyl-3-nitrobenzoic acid to form methyl 2-bromomethyl-3-nitrobenzoic acid. This intermediate is then reacted with the t-butyl ester of L-glutamine hydrochloride, followed by cyclization and hydrogenation to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes bromination, condensation, cyclization, and hydrogenation steps, often carried out under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Hydrogenation is a key step in its synthesis.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation.
Substitution: Reagents like bromine and various amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and applications .
Applications De Recherche Scientifique
3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Widely used in the treatment of multiple myeloma and other cancers due to its immunomodulatory and anti-angiogenic properties.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The compound exerts its effects by modulating the immune system. It inhibits the secretion of pro-inflammatory cytokines like TNF-α and enhances the proliferation of T-cells. It also inhibits angiogenesis by blocking the formation of new blood vessels, which is crucial for tumor growth . The molecular targets include cereblon, a protein that plays a key role in the compound’s immunomodulatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also used for its immunomodulatory properties.
Pomalidomide: Another derivative with similar but more potent effects compared to lenalidomide.
Uniqueness
3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is unique due to its enhanced efficacy and reduced side effects compared to thalidomide. Its ability to modulate multiple pathways makes it a versatile therapeutic agent .
Propriétés
Formule moléculaire |
C14H15N3O3 |
|---|---|
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
3-[4-(aminomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H15N3O3/c15-6-8-2-1-3-9-7-17(14(20)12(8)9)10-4-5-11(18)16-13(10)19/h1-3,10H,4-7,15H2,(H,16,18,19) |
Clé InChI |
KJKQCLFKSWRBRI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



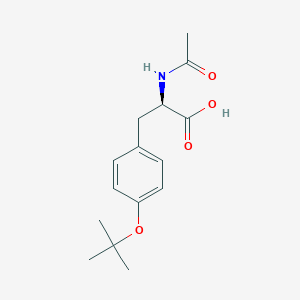

![tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate](/img/structure/B13476694.png)
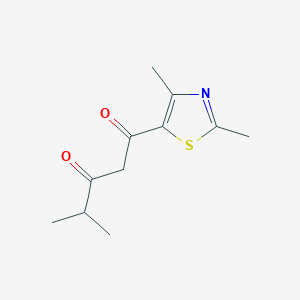
![5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13476699.png)
![[5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13476700.png)
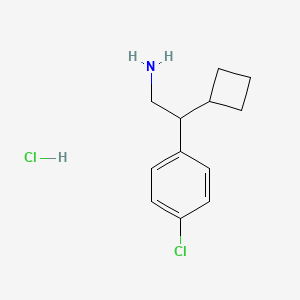
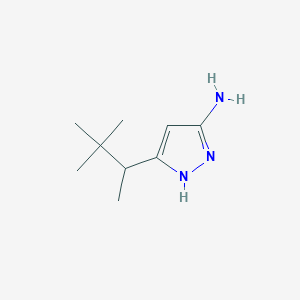
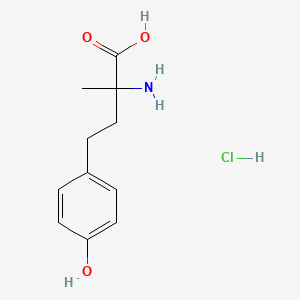

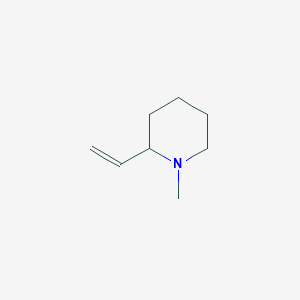
![(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid](/img/structure/B13476718.png)
![2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid, Mixture of diastereomers](/img/structure/B13476734.png)
